molecular formula C22H20N4O2 B3437806 2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine

2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine

Cat. No.: B3437806
M. Wt: 372.4 g/mol
InChI Key: IKSOMUQUOYDRMS-UHFFFAOYSA-N
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Description

“2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine” is a chemical compound. It has a unique structure that includes a xanthene core, a piperazine ring, and a pyrimidine ring .


Synthesis Analysis

The synthesis of xanthone derivatives, which includes “this compound”, has been a subject of research. Various synthetic strategies have been developed, including the classical Grover, Shah, and Shah method, which involves heating salicylic acid derivatives and phenols with zinc chloride in phosphoryl chloride .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, featuring a xanthene core, a piperazine ring, and a pyrimidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available resources .

Safety and Hazards

The safety and hazards associated with “2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine” are not detailed in the available resources .

Future Directions

The future directions for research on “2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine” and other xanthone derivatives could include further investigations into their synthesis, mechanisms of action, and potential applications. There is also a need for more detailed studies on their physical and chemical properties, as well as their safety and hazards .

Mechanism of Action

Target of Action

Xanthones, which are structurally similar to this compound, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels

Mode of Action

The mode of action of 2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine is currently unknown. Xanthones are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct binding . The specific mode of action of this compound would depend on its primary targets and the nature of its interaction with these targets.

Biochemical Pathways

Xanthones have been found to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The specific pathways affected by this compound would depend on its primary targets and the nature of its interaction with these targets.

Pharmacokinetics

The compound’s molecular formula is c24h22n2o2, and its average mass is 370444 Da , which suggests that it may have favorable ADME properties, as compounds with a molecular weight of less than 500 Da are generally well-absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound are currently unknown. Xanthones have been found to have a variety of effects at the molecular and cellular level, including inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death . The specific effects of this compound would depend on its primary targets and the nature of its interaction with these targets.

Action Environment

For example, the compound’s solubility and stability could be affected by the pH of the environment, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .

Biochemical Analysis

Biochemical Properties

2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby altering their function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the Nrf2 pathway, which is crucial for cellular defense against oxidative stress . By modulating this pathway, this compound can enhance the expression of antioxidant genes, thereby protecting cells from damage. Furthermore, it affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. For example, its interaction with the Nrf2 pathway results in the upregulation of antioxidant genes, providing a protective effect against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained activation of antioxidant pathways, while in vivo studies indicate potential cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant defense and reduced inflammation . At higher doses, it may exhibit toxic or adverse effects, including potential disruption of metabolic processes and cellular homeostasis. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids . By inhibiting key enzymes in this pathway, it can alter the production of essential metabolites, leading to downstream effects on cellular metabolism. Additionally, its interaction with other metabolic pathways can influence the overall metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components. The localization and accumulation of this compound can affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization is often directed by targeting signals or post-translational modifications that guide it to specific organelles. The activity of this compound can be influenced by its subcellular distribution, as it may interact with different biomolecules depending on its location within the cell.

Properties

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21(25-12-14-26(15-13-25)22-23-10-5-11-24-22)20-16-6-1-3-8-18(16)28-19-9-4-2-7-17(19)20/h1-11,20H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSOMUQUOYDRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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